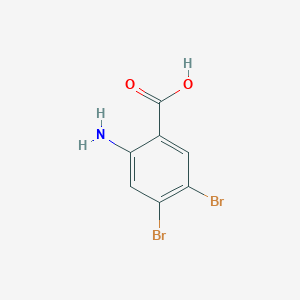

2-Amino-4,5-dibromobenzoic acid

Übersicht

Beschreibung

2-Amino-4,5-dibromobenzoic acid is an organic compound with the chemical formula C7H5Br2NO2. It is a white crystalline powder, slightly soluble in water and soluble in acidic solutions. This compound is primarily used as an intermediate in organic synthesis and has applications in the fields of drugs and pesticides .

Vorbereitungsmethoden

2-Amino-4,5-dibromobenzoic acid can be synthesized by various methods. One common method involves the reaction of p-bromobenzoic acid. Specific synthetic steps can be found in organic synthetic chemistry books . Another method involves the use of methyl anthranilate as a raw material, synthesizing the compound through two-step reactions of direct bromination and diazo bromination .

Analyse Chemischer Reaktionen

2-Amino-4,5-dibromobenzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly halogen substitution, under appropriate conditions.

Common reagents used in these reactions include bromine, glacial acetic acid, and sodium 2-aminobenzoate . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,5-dibromobenzoic acid has a wide range of scientific research applications, including:

Biology: The compound is used in various biological studies to understand its effects on biological systems.

Industry: The compound is used in the production of pesticides and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can be found in scientific literature .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,5-dibromobenzoic acid can be compared with other similar compounds, such as:

2-Amino-3,5-dibromobenzoic acid: This compound has similar chemical properties but differs in the position of the bromine atoms.

2-Amino-4,5-dimethoxybenzoic acid: This compound has methoxy groups instead of bromine atoms, leading to different chemical reactivity and applications.

2,4-Dichlorobenzoic acid: This compound has chlorine atoms instead of bromine, resulting in different chemical and physical properties.

The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical reactivity and applications.

Biologische Aktivität

2-Amino-4,5-dibromobenzoic acid (ADBBA) is a derivative of anthranilic acid that has garnered attention for its potential biological activity, particularly in the context of antibiotic development. This compound is notable for its structural characteristics, which include two bromine substituents on the benzene ring and an amino group that may enhance its interaction with biological targets. Recent research has focused on its synthesis, characterization, and biological testing against various pathogens.

Synthesis and Structural Characterization

ADBBA can be synthesized through nucleophilic acyl substitution reactions. For instance, it has been used as a precursor in the synthesis of more complex derivatives such as 4,5-dibromo-2-(undec-10-enamido)benzoic acid. The synthesis typically involves reacting ADBBA with acyl chlorides in the presence of a base like potassium carbonate in an organic solvent, yielding compounds with potential enhanced biological activity .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Br₂N₁O₂ |

| Molecular Weight | 232.94 g/mol |

| Melting Point | 230-234 °C |

| Density | 1.8 g/cm³ |

| Solubility | Soluble in DMSO |

Biological Activity

The biological activity of ADBBA has been primarily evaluated through its antibacterial properties. Studies have shown that ADBBA exhibits significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibiotic .

Case Studies

- Antibacterial Efficacy : In a study investigating the antibiotic potential of anthranilic acid derivatives, ADBBA demonstrated effective inhibition of Staphylococcus aureus growth in vitro. The testing involved measuring the zone of inhibition in agar diffusion assays .

- Structure-Activity Relationship (SAR) : Ongoing research aims to establish a SAR for ADBBA and its derivatives by modifying the alkyl chain and substituents on the aromatic ring. Preliminary results indicate that certain modifications increase antibacterial potency while reducing cytotoxicity towards human cells .

- Toxicity Assessments : Toxicological evaluations have been performed to assess the safety profile of ADBBA. In vitro tests on human cell lines showed that while ADBBA is effective against bacteria, it exhibits low toxicity at therapeutic concentrations .

The precise mechanism by which ADBBA exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways due to its structural similarity to known antibiotics .

Future Directions

Research on ADBBA is ongoing, with several avenues being explored:

- Modification of Chemical Structure : Further studies are needed to synthesize new derivatives and evaluate their biological activities.

- In Vivo Studies : Transitioning from in vitro to in vivo models will be crucial for understanding the pharmacodynamics and pharmacokinetics of ADBBA.

- Combination Therapies : Investigating the efficacy of ADBBA in combination with existing antibiotics may provide insights into overcoming antibiotic resistance.

Eigenschaften

IUPAC Name |

2-amino-4,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQGTUPMSDNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407024 | |

| Record name | 2-amino-4,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75057-62-4 | |

| Record name | 2-amino-4,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.